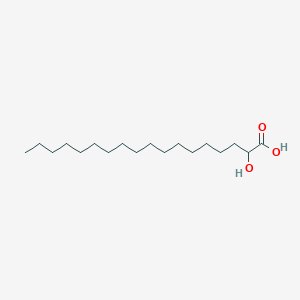
2-Hydroxyoctadecanoic acid
Descripción general
Descripción
2-Hydroxyoctadecanoic acid, also known as 2-Hydroxy C18:0 fatty acid or alpha-Hydroxystearic acid, is a long-chain fatty acid that is stearic (octadecanoic) acid substituted at position 2 by a hydroxy group . It is used in α-hydroxylated medium chain fatty acid studies and as an internal standard .
Synthesis Analysis
In a study, 2-Hydroxyoctadecanoic acid was used to reinvestigate the degradation of this class of lipids. Both in intact and broken cell systems, formate was identified as a main reaction product. Furthermore, the generation of an n-1 aldehyde was demonstrated . Another study engineered Escherichia coli to produce hydroxy fatty acids directly from glucose .
Molecular Structure Analysis
The molecular formula of 2-Hydroxyoctadecanoic acid is C18H36O3 .
Chemical Reactions Analysis
2-Hydroxyoctadecanoic acid is a long-chain fatty acid that is stearic (octadecanoic) acid substituted at position 2 by a hydroxy group . It is a 2-hydroxy fatty acid and a hydroxyoctadecanoic acid .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Biological Role
2-Hydroxyoctadecanoic acid plays a significant role as a human metabolite . It is produced during a metabolic reaction in humans .
Chemical Role
This compound acts as a Bronsted acid, a molecular entity capable of donating a hydron to an acceptor .
Biochemical Reagent
2-Hydroxyoctadecanoic acid, also known as DL-alpha-Hydroxystearic acid, can be used as a biochemical reagent. It serves as a biological material or organic compound for life science related research .
Internal Standard
It can be used as an internal standard in α-hydroxylated medium chain fatty acid studies .
Organogelator
In the field of material science, 2-Hydroxyoctadecanoic acid can act as an organogelator. It has been used to gel lyotropic liquid crystals of binary water–surfactant systems .
Research Grade Lipids
2-Hydroxyoctadecanoic acid is available as research grade lipids, which are used in various research applications .
Safety And Hazards
It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling 2-Hydroxyoctadecanoic acid. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propiedades
IUPAC Name |
2-hydroxyoctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h17,19H,2-16H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHBGTRZFAVZRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415248 | |
| Record name | 2-Hydroxystearic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyoctadecanoic acid | |
CAS RN |
629-22-1, 17773-30-7, 1330-70-7 | |
| Record name | 2-Hydroxystearic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=629-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxystearic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxyoctadecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017773307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxyoctadecanoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=907 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octadecanoic acid, hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hydroxystearic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxyoctadecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXYSTEARIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99EP4WX42O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 2-Hydroxyoctadecanoic acid, also known as 2-hydroxystearic acid, has the molecular formula C18H36O3 and a molecular weight of 300.48 g/mol. Spectroscopic data, particularly from techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR), can provide detailed information about its structure, including the presence of the hydroxyl group at the second carbon atom.
A: The position of the hydroxyl group significantly influences the phase behavior of hydroxyoctadecanoic acid monolayers at the air/water interface. Studies comparing 2-hydroxyoctadecanoic acid with 9-, 11-, and 12-hydroxyoctadecanoic acid demonstrate distinct differences in their surface pressure-area isotherms and lattice structures. [] Theoretical calculations suggest that the hydroxyl group's position affects the molecule's orientation and the strength of intermolecular interactions within the monolayer, leading to these observed differences. []
A: Yes, research suggests that 2-hydroxyoctadecanoic acid can interact with biological membranes, specifically impacting the plasma membrane of rat small intestines. [] Studies using fluorescence polarization with various probes indicate that it affects membrane permeability by interacting with membrane proteins rather than directly impacting membrane lipids. [] This interaction potentially explains its ability to promote the absorption of otherwise non-absorbable drugs. []
A: Yes, 2-hydroxyoctadecanoic acid is a naturally occurring compound found in various biological systems. It is a significant component of cerebrosides, a class of glycosphingolipids present in brain tissue. [] Additionally, it is a major constituent of the ceramide moiety in a glucosylceramide found in the fungal pathogen Cryptococcus neoformans. []
A: In Cryptococcus neoformans, 2-hydroxyoctadecanoic acid is a key component of a β-glucosylceramide, a major ceramide monohexoside found in the fungal cell wall. [] This glycolipid, primarily located at budding sites, appears to play a role in cell wall synthesis and yeast budding. [] Human antibodies targeting this β-glucosylceramide have demonstrated an inhibitory effect on cell budding and fungal growth in vitro. []
A: 2-Hydroxyoctadecanoic acid serves as a model compound in studies investigating the breakdown of 2-hydroxy fatty acids, which are components of brain cerebrosides and sulfatides. [] Research shows that peroxisomal 2-hydroxyphytanoyl-CoA lyase, an enzyme previously associated with the α-oxidation of branched-chain fatty acids, plays a crucial role in cleaving 2-hydroxy fatty acyl-CoA, leading to the generation of formate and an n-1 aldehyde. [] This finding highlights a new metabolic role for peroxisomes in mammals. []
A: Yes, certain cerebrosides containing 2-hydroxyoctadecanoic acid isolated from wheat grain exhibit fruiting-inducing activity in the fungus Schizophyllum commune. [] This activity appears to be structure-dependent, as cerebrosides with specific sphingoid bases and varying glycosylation patterns show different levels of activity. []
A: Yes, Ralstonins A and B, lipodepsipeptides produced by the plant pathogen Ralstonia solanacearum, incorporate 3-amino-2-hydroxyoctadecanoic acid as a structural component. [] These compounds exhibit chlamydospore-inducing activity and phytotoxicity, suggesting their involvement in the pathogenicity of Ralstonia solanacearum. [] Their production is regulated by quorum sensing, a bacterial cell-cell communication mechanism. []
A: While specific information on the environmental impact of 2-hydroxyoctadecanoic acid is limited within the provided research, its presence in kraft pulp extractives from Eucalyptus globulus offers some insights. [] During ECF bleaching, a significant portion of 2-hydroxyoctadecanoic acid and other fatty acids are removed from the pulp, primarily through extraction and elimination with alkaline filtrates. [] This suggests potential pathways for its removal and management in industrial processes, although further research is needed to fully understand its environmental fate and impact.
ANone: Various analytical techniques are employed to study 2-hydroxyoctadecanoic acid and related compounds. These include:
- Chromatographic techniques: High-performance thin-layer chromatography (HPTLC) [, ], gas chromatography (GC) [, ], and high-performance liquid chromatography (HPLC) [] are used for separation and identification.
- Mass spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) [, ] and fast atom bombardment-mass spectrometry (FAB-MS) [] help determine molecular weight and structural information.
- Spectroscopic techniques: Infrared spectroscopy (IR) [] provides information about functional groups, while Nuclear Magnetic Resonance (NMR) [] elucidates detailed molecular structure.
- Immunological techniques: Enzyme-linked immunosorbent assay (ELISA) [] is used to detect specific antibodies against 2-hydroxyoctadecanoic acid-containing molecules, such as the GlcNAcα1-HPO3-6Gal(1-1)ceramide antigen from Fasciola hepatica. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Cyclobutene-1,2-dione,3-ethoxy-4-[[1-(hydroxymethyl)propyl]amino]-,(R)-(9CI)](/img/structure/B164329.png)








